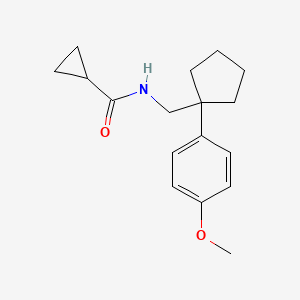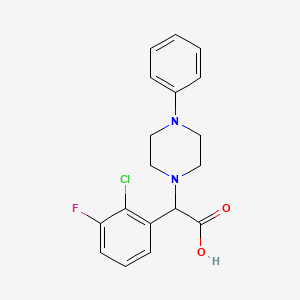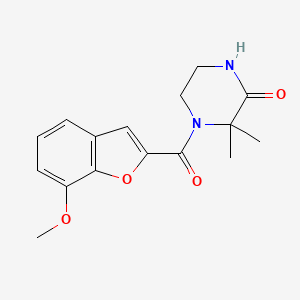![molecular formula C7H6O2S B2951197 4H-Thieno[2,3-c]pyran-7(5H)-one CAS No. 28424-70-6](/img/structure/B2951197.png)
4H-Thieno[2,3-c]pyran-7(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Thieno[2,3-c]pyran-7(5H)-one: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyran ring
Mécanisme D'action
Target of Action
The primary target of 4H-Thieno[2,3-c]pyran-7(5H)-one is the Zn2+ ion . This compound has been designed and synthesized as a fluorescent turn-on chemosensor for the selective recognition of Zn2+ ion .
Mode of Action
The interaction of this compound with its target, the Zn2+ ion, is achieved via deprotonation of the hydroxyl group . The Zn2+ ions undergo interaction with the compound to afford the complex P–Zn2+, which enhances the weak emissive properties of the chemosensor up to λem 484 nm via geometrical alteration and termination of the keto to enol oscillation .
Result of Action
The primary result of the action of this compound is the enhancement of the weak emissive properties of the chemosensor . This is achieved through the formation of a complex with Zn2+ ions, leading to a geometrical alteration and termination of the keto to enol oscillation .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound shows higher fluorescence in a solution of 60% water in THF, owing to the aggregation-induced emission phenomenon .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thieno[2,3-c]pyran-7(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of thiophene derivatives and suitable reagents to induce cyclization and form the desired fused ring system. For example, the reaction of 2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyran with appropriate nucleophiles can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Thieno[2,3-c]pyran-7(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyran rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties .
Applications De Recherche Scientifique
Chemistry: 4H-Thieno[2,3-c]pyran-7(5H)-one is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable scaffold for designing drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in electronic devices and sensors .
Comparaison Avec Des Composés Similaires
4H-Pyrans: These compounds share a similar pyran ring structure but lack the fused thiophene ring.
Thieno[3,2-c]pyrans: These compounds have a different arrangement of the thiophene and pyran rings compared to 4H-Thieno[2,3-c]pyran-7(5H)-one.
Thieno[3,4-c]pyrrole-4,6-(5H)-dione: This compound features a pyrrole ring fused to the thiophene and pyran rings, offering different chemical properties.
Uniqueness: this compound is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications where specific interactions with biological targets or electronic properties are required .
Propriétés
IUPAC Name |
4,5-dihydrothieno[2,3-c]pyran-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7-6-5(1-3-9-7)2-4-10-6/h2,4H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYBKHZVYJDKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2951115.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2951116.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2951119.png)


![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2951122.png)
![3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2951125.png)




![3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2951135.png)
![1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2951137.png)
